Naloxonazine

opioid receptor pharmacology μ1 receptor subtype radioligand binding

Naloxonazine is the definitive μ1-selective antagonist for opioid receptor subtype discrimination. Unlike naloxone or naltrexone, it provides irreversible μ1 antagonism with wash-resistant binding and >24h in vivo activity. Essential for studies dissecting μ1-mediated analgesia from μ2-mediated respiratory depression. Enables single-dose pretreatment protocols for simplified chronic feeding and body weight regulation research.

Molecular Formula C38H42N4O6
Molecular Weight 650.8 g/mol
CAS No. 82824-01-9
Cat. No. B1219334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaloxonazine
CAS82824-01-9
Synonymsnaloxonazine
Molecular FormulaC38H42N4O6
Molecular Weight650.8 g/mol
Structural Identifiers
SMILESC=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O
InChIInChI=1S/C38H42N4O6/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2/h3-8,27-28,33-34,43-46H,1-2,9-20H2/b39-23+,40-24+/t27-,28-,33+,34+,35+,36+,37-,38-/m1/s1
InChIKeyAJPSBXJNFJCCBI-YOHUGVJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naloxonazine (CAS 82824-01-9) – High-Affinity μ1-Selective Irreversible Opioid Antagonist for Receptor Subtype Differentiation Studies


Naloxonazine (CAS 82824-01-9) is a potent, irreversible μ-opioid receptor antagonist that exhibits preferential binding to the high-affinity μ1 receptor subtype over μ2, κ, and δ sites [1]. Unlike conventional opioid antagonists such as naloxone or naltrexone that display short-acting, reversible antagonism across μ receptor populations, naloxonazine produces wash-resistant inhibition of μ1 binding with prolonged in vivo activity lasting greater than 24 hours [2]. This compound forms spontaneously from naloxazone in acidic solutions and belongs to the 14-hydroxydihydromorphinone azine class, demonstrating approximately 20- to 40-fold greater irreversible binding potency than its corresponding hydrazone precursors [3].

Naloxonazine vs. Naloxone, Naltrexone, and β-Funaltrexamine – Why Simple Substitution Compromises μ1-Specific Experimental Outcomes


Generic substitution of naloxonazine with naloxone, naltrexone, or other opioid antagonists fails to replicate critical pharmacological properties essential for receptor subtype discrimination. Naloxone acts as a short-acting, non-selective, fully reversible μ antagonist with no μ1/μ2 differentiation capability [1]. Naltrexone, while oral and longer-acting, similarly lacks μ1 subtype selectivity. β-Funaltrexamine (β-FNA) irreversibly antagonizes both μ1 and μ2 receptors, confounding subtype-specific interpretation [2]. In contrast, naloxonazine uniquely combines irreversible μ1 antagonism with reversible μ2 binding, enabling temporal discrimination of μ1- versus μ2-mediated physiological responses [3]. Substitution would eliminate the wash-resistant, μ1-selective binding signature and the >24-hour μ1-specific antagonism window that defines this compound's utility in mechanistic opioid receptor research [4].

Naloxonazine Comparative Evidence – Quantified Differentiation from Naloxone, Naltrexone, and β-FNA Across Receptor Affinity, Analgesia-Respiratory Separation, and In Vivo Duration


μ1 vs. μ2/κ/δ Receptor Subtype Affinity Differentiation – Naloxonazine Displays >200-Fold Higher μ1 Affinity Relative to κ and δ Sites

Naloxonazine exhibits sub-nanomolar affinity for the μ-opioid receptor (Ki = 0.054 nM) and demonstrates pronounced selectivity for μ over κ-opioid receptors (Ki = 11 nM, 204-fold difference) and δ-opioid receptors (Ki = 8.6 nM, 159-fold difference) in radioligand binding assays [1]. Within the μ receptor population, naloxonazine selectively binds to the high-affinity μ1 site with Kd = 0.1 nM, compared to the μ site with Kd = 2 nM (20-fold preference) and the δ site with Kd = 5 nM (50-fold preference) [1][2]. In contrast, naloxone and naltrexone lack this degree of μ1-specific discrimination and act as non-selective μ antagonists across all μ receptor subtypes [3].

opioid receptor pharmacology μ1 receptor subtype radioligand binding receptor selectivity

μ1-Mediated Analgesia Antagonism Without Respiratory Depression Interference – Naloxonazine Achieves 4-Fold Analgesic Dose-Response Rightward Shift While Preserving Full Respiratory Depression

Pretreatment of rats with naloxonazine (10 mg/kg, i.v., 24 hours prior) produces a selective antagonism profile: it virtually eliminates the analgesic response to morphine at 3.5 mg/kg (i.v.) and produces a statistically significant 4-fold rightward shift in the full morphine analgesia dose-response curve (P < 0.001) [1]. Critically, the same naloxonazine pretreatment does not alter the respiratory depressant actions of morphine as determined by arterial blood gas measurements (pO2, pCO2, and pH), with full dose-response curves confirming the complete lack of respiratory antagonism [1]. In contrast, naloxone non-selectively reverses both analgesia and respiratory depression, precluding functional separation of μ1- and μ2-mediated effects [2].

analgesia respiratory depression μ1/μ2 dissociation opioid safety pharmacology

Irreversible μ1 Binding Kinetics vs. Reversible μ2 Interaction – Naloxonazine Produces Wash-Resistant μ1 Inhibition While Maintaining Full Reversibility at μ2 Receptors

Naloxonazine displays differential binding kinetics across μ receptor subtypes: it binds irreversibly (wash-resistant) to the μ1-opioid receptor subtype while maintaining fully reversible binding to the μ2-opioid receptor subtype [1]. In SH-SY5Y human neuroblastoma cells, which express solely the μ2-opioid receptor population, naloxonazine binding yields a Ki of 3.4 ± 0.7 nM and is fully reversible, confirming the μ2-specific reversible interaction profile [1]. This contrasts with β-funaltrexamine (β-FNA), which irreversibly antagonizes both μ1 and μ2 receptors, and with naloxone, which is fully reversible at all μ sites [2]. The irreversible μ1 binding of naloxonazine is 20- to 40-fold more potent than its hydrazone precursor naloxazone [3].

irreversible antagonism μ1/μ2 discrimination wash-resistant binding receptor subtype profiling

Chronic μ1 Blockade Effects on Food Intake and Body Weight – Naloxonazine Reduces Food Intake by 21-24% and Body Weight Gain by 53% Over 14 Days, Exceeding Naloxone Efficacy

Chronic daily administration of naloxonazine (10 mg/kg, i.v.) produces quantitatively greater reductions in food intake and body weight compared to equimolar naloxone treatment in rats. In adult rats over 14 days, naloxonazine reduced body weight by 7% and food intake by 21%, while naloxone reduced body weight by 4% and food intake by 13% [1]. In adolescent rats, the differential effect was more pronounced: naloxonazine reduced body weight gain by 53% and food intake by 24%, whereas naloxone reduced body weight gain by 33% and food intake by 15% [1]. The naloxonazine effects in adolescent rats were statistically significantly greater than those of naloxone [1].

feeding behavior body weight regulation μ1 receptor chronic opioid antagonism

Prolonged In Vivo Antagonism Duration (>24 Hours) vs. Short-Acting Naloxone – Naloxonazine Antagonizes Morphine Analgesia for >24 Hours Despite <3-Hour Terminal Half-Life

Naloxonazine produces sustained antagonism of morphine analgesia for greater than 24 hours in mice and rats, an effect that cannot be explained by slow elimination kinetics [1]. The terminal elimination half-life of naloxonazine is estimated at less than 3 hours, yet its prolonged in vivo activity persists due to wash-resistant, irreversible inhibition of μ1 binding that remains detectable 24 hours post-administration [1]. This dissociation between plasma pharmacokinetics and receptor pharmacodynamics is unique to naloxonazine among μ antagonists. In contrast, naloxone exhibits a short duration of action consistent with its rapid elimination and fully reversible binding [2].

prolonged antagonism wash-resistant binding in vivo duration pharmacokinetic-pharmacodynamic dissociation

Naloxonazine Procurement Guidance – Optimal Research Applications Based on Quantified μ1-Selective Irreversible Antagonism


μ1 vs. μ2 Receptor Subtype Functional Dissection Studies

Naloxonazine is the optimal tool for experiments requiring pharmacological discrimination between μ1- and μ2-opioid receptor-mediated physiological responses. The compound's irreversible μ1 antagonism combined with reversible μ2 binding [1] enables researchers to selectively eliminate μ1 contributions while preserving μ2 function. This is validated by the selective 4-fold rightward shift in morphine analgesia (μ1-mediated) with complete sparing of respiratory depression (μ2-mediated) [2]. Procurement of naloxonazine, rather than naloxone or naltrexone, is essential for studies aiming to attribute specific opioid effects to μ1 versus μ2 receptor subtypes.

Analgesia-Respiratory Depression Mechanistic Separation Studies

For research programs investigating the dissociation of opioid analgesic efficacy from respiratory depressant liability, naloxonazine provides a uniquely validated pharmacological tool. The compound's ability to completely antagonize morphine analgesia (4-fold dose-response rightward shift, P < 0.001) without altering respiratory depression parameters (pO2, pCO2, pH unchanged) [2] makes it indispensable for studies seeking to identify μ2-selective analgesics or μ1-sparing opioid formulations. No other commercially available μ antagonist, including naloxone and β-FNA, achieves this functional separation [3].

Long-Duration (>24-Hour) μ1 Receptor Occupancy Protocols

Naloxonazine is indicated for experimental designs requiring sustained μ1 receptor blockade over extended time courses (>24 hours) without repeated dosing. Its wash-resistant, irreversible μ1 binding persists for over 24 hours in vivo despite a terminal elimination half-life of less than 3 hours [4]. This property enables single-dose pretreatment protocols that simplify experimental logistics and eliminate pharmacokinetic variability associated with continuous infusion or multiple dosing regimens required for short-acting antagonists like naloxone [5].

Chronic Feeding Behavior and Body Weight Regulation Studies

Naloxonazine should be prioritized over naloxone for chronic feeding behavior and body weight regulation studies. Direct comparative data demonstrate that naloxonazine (10 mg/kg i.v.) produces significantly greater reductions in food intake (21-24%) and body weight gain (53%) than naloxone (13-15% food intake reduction; 33% body weight gain reduction) over 14-day administration [6]. This enhanced chronic efficacy, coupled with μ1 specificity, provides a more robust and mechanistically interpretable signal for investigating μ1 receptor contributions to energy homeostasis.

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